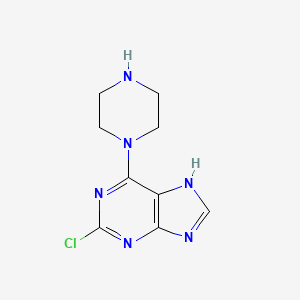
2-chloro-6-piperazin-1-yl-9H-purine
Descripción general
Descripción
2-chloro-6-piperazin-1-yl-9H-purine is a chemical compound with the molecular formula C9H11ClN6 It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-piperazin-1-yl-9H-purine typically involves the reaction of 2,6-dichloropurine with piperazine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction can be represented as follows:
2,6-dichloropurine+piperazine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity
Actividad Biológica
2-Chloro-6-piperazin-1-yl-9H-purine dihydrochloride is a synthetic compound derived from purine, characterized by the presence of a piperazine moiety and a chlorine atom at the 2-position of the purine ring. Its chemical formula is , and it is primarily encountered in its dihydrochloride salt form, which enhances its solubility in aqueous environments. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural uniqueness of this compound allows it to interact with various biological targets. The presence of the chlorine atom and piperazine group may influence its binding affinity to enzymes or receptors, making it a candidate for further investigation into its pharmacological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist for certain receptors. Its structural similarity to natural purines allows it to interact with various biological targets, including:
- Receptor Interactions : Potential interactions with adenosine receptors and other purine-related pathways.
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound show promising anticancer activity against various cell lines.
Pharmacological Profile
The pharmacological profile of this compound is still under investigation, but several studies have highlighted its potential:
- In Vitro Studies : Initial findings suggest that this compound can induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity compared to established treatments like vismodegib and gemcitabine .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |
| This compound | A549 (Lung Cancer) | 3.5 | Cell cycle arrest |
| Vismodegib | Various Tumor Lines | 20.0 | SMO antagonist |
Case Studies
Recent studies have explored the biological activity of purine derivatives similar to this compound. For instance, research on SMO antagonists has demonstrated that modifications at the C2 position can enhance anticancer activity significantly. In one study, compounds with similar scaffolds showed IC50 values ranging from 1.3 to 15 µM across multiple tumor cell lines, indicating a higher potency than traditional chemotherapeutics .
Propiedades
IUPAC Name |
2-chloro-6-piperazin-1-yl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN6/c10-9-14-7-6(12-5-13-7)8(15-9)16-3-1-11-2-4-16/h5,11H,1-4H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMEOBEERPDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















